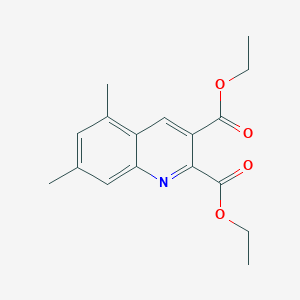
3-(Aminomethyl)phenyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)phenyl sulfamate is an organic compound that features a phenyl ring substituted with an aminomethyl group and a sulfamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)phenyl sulfamate typically involves the reaction of 3-(aminomethyl)phenol with sulfamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)phenyl sulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfamate group to a sulfide.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfonamides
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Aminomethyl)phenyl sulfamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfatases.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)phenyl sulfamate involves its interaction with specific molecular targets, such as enzymes. For instance, as a sulfatase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of sulfate esters. This inhibition can disrupt various biological pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Phenyl sulfamate: Lacks the aminomethyl group but shares the sulfamate functionality.
4-(Aminomethyl)phenyl sulfamate: Similar structure but with the aminomethyl group in a different position on the phenyl ring.
Uniqueness: 3-(Aminomethyl)phenyl sulfamate is unique due to the specific positioning of the aminomethyl group, which can influence its reactivity and interaction with biological targets. This positional difference can result in varying biological activities and applications compared to its analogs .
Properties
CAS No. |
918810-58-9 |
|---|---|
Molecular Formula |
C7H10N2O3S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
[3-(aminomethyl)phenyl] sulfamate |
InChI |
InChI=1S/C7H10N2O3S/c8-5-6-2-1-3-7(4-6)12-13(9,10)11/h1-4H,5,8H2,(H2,9,10,11) |
InChI Key |
BTYMXHWDNFRLAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12624336.png)
![N-(3-chlorophenyl)-2-[5-hydroxy-2-(N'-phenylcarbamimidamido)-4H-imidazol-4-yl]acetamide](/img/structure/B12624337.png)
![4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid](/img/structure/B12624358.png)
![(Azetidin-1-yl){4-hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-1,2-dimethyl-1H-benzimidazol-6-yl}methanone](/img/structure/B12624362.png)
![(5R)-1,7-Diazaspiro[4.6]undecan-6-one](/img/structure/B12624368.png)
![1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12624370.png)

![3-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidine-2,4-dione](/img/structure/B12624381.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12624386.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12624389.png)


![Ethyl 4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzoate](/img/structure/B12624394.png)
![N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide](/img/structure/B12624399.png)
